molecular formula C13H9NO2 B188167 9H-Carbazole-3-carboxylic acid CAS No. 51035-17-7

9H-Carbazole-3-carboxylic acid

Cat. No.: B188167
CAS No.: 51035-17-7
M. Wt: 211.22 g/mol
InChI Key: UZRJWXGXZKPSJO-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxylic acid is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties This particular compound, this compound, is characterized by a carbazole core with a carboxylic acid group attached at the third position

Mechanism of Action

Target of Action

The primary target of 9H-Carbazole-3-carboxylic acid is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone, which are associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

This compound interacts with its target, HDAC, by inhibiting its activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has a more significant inhibitory effect on HDAC1 .

Biochemical Pathways

The inhibition of HDAC by this compound affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .

Pharmacokinetics

It is known that the compound is lipophilic, with a calculated log po/w (ilogp) of 201 . This property could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of this compound results in significant cellular and molecular effects. It displays good antiproliferative activity on tested tumor cells . It exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . It induces cell apoptosis and senescence through the activation of p53 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of other compounds, such as biphenyl, can enhance the yield of 9H-Carbazol-1-ol . .

Biochemical Analysis

Biochemical Properties

Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Cellular Effects

For example, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been found to have a strong inhibitory activity against the growth of melanoma cells .

Molecular Mechanism

Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, they can enhance the phosphorylation of certain proteins, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Carbazole derivatives have been shown to exert anti-tumor activities by regulating the level of certain proteins and activating specific cellular processes .

Dosage Effects in Animal Models

Carbazole derivatives have been shown to display good antiproliferative activity on tested tumor cells .

Metabolic Pathways

Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes, suggesting their involvement in metabolic pathways .

Transport and Distribution

Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for transport and distribution within cells .

Subcellular Localization

Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for localization within specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct bromination of 9H-carbazole using N-Bromo succinimide, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group . Another approach involves the use of copper-catalyzed reactions to achieve the desired functionalization .

Industrial Production Methods: Industrial production of this compound often employs scalable catalytic processes. For instance, the use of copper iodide as a catalyst in the presence of suitable ligands can facilitate the efficient synthesis of this compound . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Comparison with Similar Compounds

  • 9-Methyl-9H-carbazole-3-carboxylic acid
  • 9-Ethyl-9H-carbazole-3-carbaldehyde
  • 9H-Carbazole-3,6-dicarboxylic acid

Comparison: Compared to its analogs, 9H-Carbazole-3-carboxylic acid is unique due to its specific functional group positioning, which can influence its reactivity and applications. For example, the presence of a carboxylic acid group at the third position can enhance its solubility and reactivity in certain chemical reactions, making it more suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

9H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRJWXGXZKPSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389976
Record name 9H-Carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-17-7
Record name 9H-Carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbazole-3-carboxylic acid methyl ester (450 mg) was dissolved in 7 mL of methanol, and the solution was added with 2.5 mL of 2 N aqueous sodium hydroxide, and stirred at 60° C. for 3 hours. Subsequently, the reaction mixture was cooled and then neutralized with hydrochloric acid, and the deposited precipitates were collected to obtain 410 mg of carbazole-3-carboxylic acid. The resulting carbazole-3-carboxylic acid (205 mg), 6-(1-naphthalenesulfonyl)aminopentylamine (292 mg) obtained in the example and WSC (192 mg) were dissolved in 5 mL of DMF and stirred at room temperature for 3 hours. The reaction mixture was added with water and extracted with ethyl acetate. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (eluent: chloroform/methanol=95/5) to obtain 123 mg of the compound, 3-(1-naphthylsulfonylaminopentylaminocarbonyl)carbazole.
Quantity
450 mg
Type
reactant
Reaction Step One
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7 mL
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2.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of dicylcohexylphosphino-2′,3′-dimethoxy biphenyl (17 mg, 0.04 mmol), palladium(II) acetate (5 mg, 0.02 mmol) in toluene (20 mL) was degassed with argon gas for 15 min. To the resulting mixture was added aniline (136 mg, 1.4 mmol), K3PO4 (636 mg, 3.0 mmol), and 4-bromobenzoic acid methyl ester (300 mg, 1.4 mmol) and stirring was continued at reflux temperature overnight. After completion of the reaction, the reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 15% ethyl acetate in hexane as eluent) to afford 200 mg (63.4% Yield) of 4-phenylamino-benzoic acid methyl ester. A stirred solution of 4-phenylamino-benzoic acid methyl ester (98 mg, 0.43 mmol), Palladium acetate (193 mg, 0.86 mmol) in acetic acid (2 mL) was heated at 110° C. for 15 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate and washed with sodium bicarbonate solution. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 10% ethyl acetate in hexane as eluent) to afford 120 mg (60.3% Yield) of 9H-carbazole-3-carboxylic acid methyl ester. LiOH.H2O (680 mg, 16.2 mmol) was added to a stirred solution of 9H-carbazole-3-carboxylic acid methyl ester (120 mg, 0.53 mmol) in the mixture of methanol (1 mL), THF (3 mL) and H2O (1 mL). The reaction mixture was stirred at 60° C. for 3 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with aqueous 10% aqueous HCl solution, filtered the solid to afford 104 mg (92.85% Yields) of 9H-carbazole-3-carboxylic acid.
Name
LiOH.H2O
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 9H-Carbazole-3-carboxylic acid derivatives interesting for antimicrobial development?

A: Research suggests that this compound derivatives, particularly those containing β-diketone and pyrazole moieties, exhibit promising antimicrobial activity. [] This is significant because novel antimicrobial agents are constantly needed to combat the growing problem of antimicrobial resistance.

Q2: Can you elaborate on the antimicrobial activity observed with these derivatives?

A: Studies have shown that several 9-ethyl-9H-carbazole-3-carboxylic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. [] Importantly, some derivatives, particularly the carbazole-based pyrazole derivatives, exhibited potent antifungal activity against Candida albicans, comparable to the standard antifungal drug, greseofulvin. []

Q3: What is the significance of the structural modifications made to the this compound scaffold?

A: The introduction of specific functional groups like esters, β-diketones, and pyrazoles to the core this compound structure significantly influences the biological activity of the resulting derivatives. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry to optimize the desired biological effects.

Q4: Besides antimicrobial applications, are there other potential uses for this compound and its derivatives?

A: Research indicates that a novel organotin(IV) complex incorporating 9-hexyl-9H-carbazole-3-carboxylic acid has been synthesized and characterized. [] While the specific application of this complex isn't detailed in the provided abstract, the synthesis and characterization suggest ongoing research into potential applications beyond antimicrobial activity.

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